2-(2-Methyl-1H-benzimidazol-1-YL)-N'-(4-nitrobenzylidene)acetohydrazide
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Overview
Description
2-(2-Methyl-1H-benzimidazol-1-YL)-N’-(4-nitrobenzylidene)acetohydrazide is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1H-benzimidazol-1-YL)-N’-(4-nitrobenzylidene)acetohydrazide typically involves the condensation of 2-methyl-1H-benzimidazole with 4-nitrobenzaldehyde in the presence of an appropriate hydrazide. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the nitro group.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: The benzimidazole ring can participate in various substitution reactions, such as nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring or nitro group.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1H-benzimidazol-1-YL)-N’-(4-nitrobenzylidene)acetohydrazide would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group may also play a role in its biological activity through redox reactions.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1H-benzimidazole: A simpler benzimidazole derivative.
4-Nitrobenzaldehyde: A precursor in the synthesis of the compound.
Benzimidazole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
2-(2-Methyl-1H-benzimidazol-1-YL)-N’-(4-nitrobenzylidene)acetohydrazide is unique due to the presence of both the benzimidazole and nitrobenzylidene moieties, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.
Properties
CAS No. |
303094-94-2 |
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Molecular Formula |
C17H15N5O3 |
Molecular Weight |
337.33 g/mol |
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H15N5O3/c1-12-19-15-4-2-3-5-16(15)21(12)11-17(23)20-18-10-13-6-8-14(9-7-13)22(24)25/h2-10H,11H2,1H3,(H,20,23)/b18-10+ |
InChI Key |
BKKVITMHNVRZJW-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N1CC(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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